![molecular formula C15H22N2 B596641 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane CAS No. 135380-51-7](/img/structure/B596641.png)
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane
Description
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane (CAS: 135380-51-7) is a bicyclic amine featuring a spirocyclic core with benzyl and methyl substituents at the 7- and 2-positions, respectively. Its molecular formula is C₁₅H₂₂N₂ (MW: 230.35 g/mol) . This scaffold has garnered attention in medicinal chemistry due to its structural rigidity and versatility. Notably, derivatives of 2,7-diazaspiro[3.5]nonane are explored for antitubercular activity and sigma receptor (SR) modulation .
Properties
IUPAC Name |
7-benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-12-15(13-16)7-9-17(10-8-15)11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWYWBQBHTXVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743543 | |
Record name | 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135380-51-7 | |
Record name | 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[3.5]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135380-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl halide in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the diazaspiro ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the diazaspiro core, influencing physicochemical properties and biological targets:
Key Observations :
- Synthesis : Alkylation (e.g., benzyl bromide) and Buchwald-Hartwig amination are common synthetic routes. For example, AD195 is synthesized via alkylation with (3-bromopropyl)benzene, yielding 35% after purification .
Antitubercular Activity
- The target compound’s benzothiazinone derivatives (e.g., TBA-737 analogs) inhibit DprE1, a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis. These compounds exhibit irreversible inhibition via covalent binding to Cys387 .
- Comparative Efficacy: Benzothiazinones with 2-benzyl-2,7-diazaspiro[3.5]nonane moieties (MIC: 0.06–0.5 µg/mL) show superior activity to noncovalent inhibitors like OPC-167832 .
Sigma Receptor Modulation
- AD195 (S1R K₁ = 3.2 nM) and AD172 (S1R K₁ = 1.8 nM) demonstrate high affinity for sigma-1 receptors, whereas the methyl-substituted analog lacks reported SR activity .
- Functional Profile : The phenethyl group in AD172 enhances subtype selectivity, while bulkier groups (e.g., 3-phenylpropyl) influence intrinsic activity in neuropathic pain models .
Biological Activity
Overview
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane is a heterocyclic compound notable for its unique spiro structure, incorporating a benzyl group and a methyl group attached to a diazaspiro nonane ring system. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Its mechanism of action can be summarized as follows:
- Enzymatic Interaction : The compound may interact with cytochrome P450 enzymes, influencing the metabolism of various substrates. This interaction could lead to either inhibition or activation of these enzymes, which are critical in drug metabolism and detoxification processes.
- Sigma Receptor Binding : Research indicates that compounds within the diazaspiro family can act as ligands for sigma receptors, particularly sigma-1 receptors (S1R). These receptors are implicated in neuroprotection and the modulation of pain pathways. Binding affinity studies suggest that this compound may exhibit significant affinity for these receptors, potentially offering therapeutic benefits in neurological disorders .
Biological Activity
The compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, possibly through its ability to disrupt cellular processes in bacteria and fungi.
- Neuroprotective Effects : By interacting with sigma receptors, this compound may exert neuroprotective effects, making it a candidate for further investigation in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity and potential applications of this compound:
- Sigma Receptor Ligand Study : A study focused on related diazaspiro compounds demonstrated their binding affinity to sigma receptors with values ranging from 1.8 to 11 nM. The findings suggest that modifications to the diazaspiro structure can enhance receptor selectivity and potency, indicating that this compound could be optimized for similar effects .
- Antimicrobial Activity Assessment : In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. The specific mechanisms remain to be fully elucidated but may involve disruption of bacterial cell walls or interference with metabolic pathways.
- Toxicity Studies : Initial toxicity assessments revealed that certain derivatives of diazaspiro compounds exhibited low cytotoxicity while maintaining high biological activity, suggesting a favorable therapeutic index for further development in clinical applications .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.